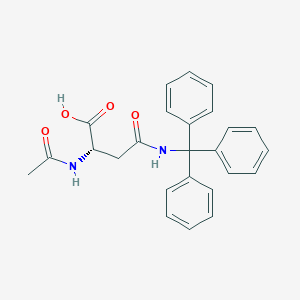

Nalpha-Acetyl-Ngamma-trityl-L-asparagine

Description

Contextualization within Protected Amino Acid Derivatives

In the realm of peptide chemistry, protected amino acid derivatives are indispensable tools. nih.gov The process of building a peptide chain requires the sequential addition of amino acids, and to ensure the formation of the correct peptide bond, the reactive functional groups of the amino acids (the alpha-amino group and any reactive side chains) must be temporarily masked or "protected." nih.gov Nalpha-Acetyl-Ngamma-trityl-L-asparagine fits within this class of essential reagents. The acetyl group on the alpha-amino group prevents the amino acid from polymerizing with itself during the coupling reaction. Simultaneously, the trityl group on the side chain amide prevents undesirable side reactions. peptide.com

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-acetamido-4-oxo-4-(tritylamino)butanoic acid |

| CAS Number | 163277-78-9 chemimpex.com |

| Molecular Formula | C25H24N2O4 chemimpex.com |

| Molecular Weight | 416.48 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 215-217 ºC chemimpex.com |

Significance of Dual Protection Strategies in Asparagine Chemistry Research

The dual protection of this compound is not merely a matter of convenience; it is a solution to specific and often problematic side reactions associated with asparagine. The primary issue with an unprotected asparagine side chain during peptide synthesis is its susceptibility to dehydration, which leads to the formation of a nitrile byproduct. peptide.comnih.gov This side reaction can significantly reduce the yield of the desired peptide and complicate the purification process. peptide.com The bulky trityl group sterically hinders the amide from participating in such reactions. peptide.com

Furthermore, the trityl group enhances the solubility of the asparagine derivative in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com Unprotected or singly protected asparagine derivatives often exhibit poor solubility, which can impede the efficiency of the coupling reactions. peptide.comgoogle.com The N-alpha-acetyl group, while primarily serving as a protecting group, can also influence the conformational properties of the resulting peptide.

The table below compares this compound with other asparagine derivatives used in peptide synthesis, highlighting the advantages of the dual protection strategy.

| Compound | Protection Strategy | Key Advantages | Potential Limitations |

| This compound | Dual: N-alpha-acetyl, N-gamma-trityl | Prevents side-chain dehydration; enhances solubility. peptide.com | Requires specific deprotection steps for both groups. |

| Fmoc-Asn(Trt)-OH | N-alpha-Fmoc, N-gamma-trityl | Widely used in Fmoc-SPPS; prevents side-chain dehydration; good solubility. peptide.com | Trityl group can be slow to remove from the N-terminus. peptide.com |

| N-Acetyl-L-asparagine | Single: N-alpha-acetyl | Simpler deprotection. | Side-chain amide is unprotected and prone to dehydration. nih.gov |

| Ngamma-Trityl-L-asparagine | Single: N-gamma-trityl | Prevents side-chain dehydration. | Alpha-amino group is free, requiring a different synthetic strategy. |

| L-Asparagine | Unprotected | Cost-effective. | Prone to side-chain dehydration and poor solubility in organic solvents. peptide.comgoogle.com |

Overview of Core Research Domains and Their Interdisciplinary Connections

The utility of this compound extends across several interconnected research domains, primarily centered around the synthesis and application of peptides and proteins.

Drug Discovery and Development: This compound serves as a crucial building block in the synthesis of peptide-based therapeutics. chemimpex.com The ability to incorporate asparagine residues with high fidelity is essential for creating peptides with specific biological activities. Research in this area often intersects with pharmacology and medicinal chemistry to design and evaluate new drug candidates for a wide range of diseases, including cancer and metabolic disorders. chemimpex.com

Protein Engineering and Biotechnology: In protein engineering, researchers aim to modify the structure of proteins to enhance their stability, activity, or confer new functions. chemimpex.com this compound can be used to introduce asparagine at specific sites within a protein sequence, which is vital for studying protein structure-function relationships and for the development of novel biocatalysts and therapeutic proteins. chemimpex.com

Neurobiology: There is an interest in the role of asparagine-containing peptides in neurological processes. chemimpex.com The synthesis of specific neuropeptides and their analogs, facilitated by reagents like this compound, allows for investigations into neurotransmitter functions and the molecular mechanisms of neurological disorders. chemimpex.com

The interdisciplinary nature of this research is evident, as advances in synthetic peptide chemistry directly impact the tools available to biologists, pharmacologists, and material scientists. The ability to create complex and precisely defined peptides is a fundamental prerequisite for progress in many areas of modern biomedical research.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-18(28)26-22(24(30)31)17-23(29)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,26,28)(H,27,29)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBQTOJMHIZVEK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428599 | |

| Record name | Nalpha-Acetyl-Ngamma-trityl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163277-78-9 | |

| Record name | Nalpha-Acetyl-Ngamma-trityl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Strategic Protection Group Chemistry: Acetyl and Trityl Moieties

The unique structure of Nα-Acetyl-Nγ-trityl-L-asparagine, featuring an acetyl group at the alpha-amino position and a trityl group on the side-chain carboxamide, dictates its specific applications in peptide synthesis. chemimpex.com This dual protection scheme is deliberately chosen to achieve specific outcomes in the final peptide structure.

Rationale for α-Amino Protection via Acetylation

The acetylation of the N-terminus of a peptide is a common modification that serves several critical purposes. formulationbio.com N-terminal acetylation neutralizes the positive charge of the primary amine, which can be crucial for mimicking the structure of native proteins where the N-terminus is often acetylated. lifetein.comjpt.com This modification can also enhance the peptide's stability by making it resistant to degradation by aminopeptidases. formulationbio.comcem.de

While N-terminal acetylation is frequently performed as a final step after the completion of peptide chain elongation on a solid support (a process known as "capping"), the use of a pre-acetylated amino acid like Nα-Acetyl-Nγ-trityl-L-asparagine allows for its direct incorporation as the N-terminal residue of a peptide. cem.depeptide.com This approach is particularly useful when synthesizing N-terminally acetylated peptide fragments. The acetyl group is highly stable under the conditions of both solid-phase and solution-phase peptide synthesis, making it an effective and permanent protecting group for the α-amino function.

Rationale for γ-Carboxamide Protection via Tritylation

The side chain of asparagine contains a primary amide that can undergo undesirable side reactions during peptide synthesis. Specifically, during the activation of the C-terminal carboxyl group for coupling, the side-chain amide can be dehydrated to form a nitrile (β-cyanoalanine). nih.gov To prevent this, the amide nitrogen is protected.

The trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group widely used for the side chains of asparagine and glutamine. chemimpex.com Its significant steric hindrance effectively prevents side reactions. Moreover, the use of a trityl group significantly improves the solubility of the protected asparagine derivative in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF). nih.gov The trityl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support. thermofisher.com

Comparative Analysis with Alternative Protecting Group Schemes in Peptide Synthesis (e.g., Fmoc-Trt, Boc-Trt)

The most prevalent strategies in modern solid-phase peptide synthesis (SPPS) are based on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection. thermofisher.comnih.gov In this context, Nα-Acetyl-Nγ-trityl-L-asparagine represents a distinct approach.

| Protecting Group Scheme | Nα-Protection | Side-Chain Protection (Asn) | Nα-Deprotection Condition | Final Cleavage/Side-Chain Deprotection | Primary Use |

| Acetyl-Trityl | Acetyl (permanent) | Trityl | Not applicable (used as N-terminal residue) | Strong acid (e.g., TFA) | Synthesis of N-terminally acetylated peptides. |

| Fmoc-Trt | Fmoc (temporary) | Trityl | Mild base (e.g., Piperidine) | Strong acid (e.g., TFA) | Standard SPPS for general peptide sequences. |

| Boc-Trt | Boc (temporary) | Trityl | Moderate acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Alternative SPPS, particularly for complex sequences. |

The key difference lies in the nature of the Nα-protection. In the Fmoc-Trt and Boc-Trt schemes, the Nα-protecting group is temporary and is removed at each cycle of amino acid addition. thermofisher.com The acetyl group in Nα-Acetyl-Nγ-trityl-L-asparagine, however, is permanent and defines the N-terminus of the final peptide. Therefore, this building block is not used for chain elongation in the same way as its Fmoc or Boc counterparts but is rather introduced at the final coupling step to yield an N-terminally acetylated peptide.

Advanced Synthetic Pathways and Efficiency in Research Synthesis

The utility of Nα-Acetyl-Nγ-trityl-L-asparagine is realized in both solid-phase and solution-phase synthetic strategies, primarily for the production of peptides with a specific N-terminal modification.

Solid-Phase Peptide Synthesis (SPPS) Applications and Optimizations

In the context of SPPS, Nα-Acetyl-Nγ-trityl-L-asparagine would typically be used in the final coupling step. After the desired peptide sequence has been assembled on the solid support and the terminal Nα-Fmoc or Nα-Boc group has been removed, Nα-Acetyl-Nγ-trityl-L-asparagine is activated and coupled to the free amino group of the peptide chain.

The synthesis of a peptide with the sequence acetyl-Ala-Phe-Asn(Trt)-Gly-Leu-Ala has been reported, demonstrating the incorporation of a trityl-protected asparagine within an acetylated peptide. nih.gov While this specific study utilized a different Nα-protecting group during chain elongation, it highlights the compatibility of the Trt side-chain protection with N-terminal acetylation.

The optimization of this coupling step would involve standard SPPS protocols, including the use of efficient coupling reagents like HBTU/HOBt or HATU in the presence of a tertiary amine base such as diisopropylethylamine (DIEA). The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test to ensure complete reaction.

Solution-Phase Synthetic Approaches

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale production and the synthesis of complex or modified peptides. sigmaaldrich.com In a solution-phase strategy, Nα-Acetyl-Nγ-trityl-L-asparagine can be coupled to a peptide fragment that has a free N-terminal amine.

The general steps would involve:

Activation of the free carboxyl group of Nα-Acetyl-Nγ-trityl-L-asparagine using standard coupling reagents.

Reaction of the activated species with the N-terminal amine of a peptide ester in a suitable organic solvent.

Purification of the resulting protected peptide by chromatographic methods.

Subsequent deprotection of the C-terminal ester and the trityl side-chain group to yield the final N-acetylated peptide.

The enhanced solubility conferred by the trityl group is also advantageous in solution-phase synthesis, facilitating the reaction in a homogeneous medium. chemimpex.com

Methodologies for Optimizing Reaction Conditions, Purity, and Yields in Academic Synthesis

The academic synthesis of Nα-Acetyl-Nγ-trityl-L-asparagine is a multi-step process requiring careful optimization to achieve high purity and yields. The general strategy involves the sequential protection of the α-amino and γ-carboxamide groups of L-asparagine. The bulky trityl (triphenylmethyl) group is installed on the γ-carboxamide nitrogen to prevent side reactions, followed by acetylation of the α-amino group.

Optimization of the tritylation step is critical. The reaction typically involves reacting L-asparagine with triphenylmethanol (B194598) in an acidic medium, such as acetic acid, with a dehydrating agent like acetic anhydride (B1165640) and a catalyst like concentrated sulfuric acid. google.com Key parameters to optimize include the molar ratio of reactants, reaction temperature, and time. For instance, using a molar excess of triphenylmethanol can drive the reaction to completion, but may complicate purification. Temperature control is crucial; temperatures around 30-40°C are often employed to ensure a steady reaction rate without promoting side-product formation. google.com

The subsequent acetylation of the α-amino group is typically achieved using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acid generated. Optimization of this step involves controlling the stoichiometry of the acetylating agent and the reaction temperature to prevent over-acetylation or side reactions.

Purification is a significant challenge in achieving high-purity Nα-Acetyl-Nγ-trityl-L-asparagine. The crude product is often a mixture of the desired product, unreacted starting materials, and side products. Post-reaction workup, such as adjusting the pH to precipitate the product, followed by filtration, is a common initial purification step. google.com For achieving high purity (>98%), column chromatography is indispensable. Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA), is a highly effective method for final purification.

The following table summarizes key parameters that are typically optimized to improve the synthesis outcome.

| Parameter | Objective | Typical Range/Condition | Rationale |

| Molar Ratio (Trityl source:Asn) | Maximize tritylation | 1.3-1.5 : 1 | Drives the equilibrium towards product formation. google.com |

| Reaction Temperature | Control reaction rate | 30-40 °C | Balances reaction speed with minimizing degradation and side products. google.com |

| Solvent | Solubilize reactants | Acetic Acid | Provides an acidic environment and effectively dissolves reactants. google.com |

| Purification Method | Achieve high purity | RP-HPLC | Separates the target compound from impurities with high resolution. |

| pH Adjustment (Workup) | Isolate crude product | pH 6-7 | Precipitates the tritylated intermediate for initial isolation. google.com |

Directed Derivatization for Specialized Research Applications

Synthesis of Isotopically Labeled Nalpha-Acetyl-Ngamma-trityl-L-asparagine Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs of Nα-Acetyl-Nγ-trityl-L-asparagine is crucial for mechanistic studies in proteomics, metabolomics, and structural biology. isotope.com These labeled compounds serve as tracers or internal standards in mass spectrometry and for structural elucidation in nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com The general strategy involves using an isotopically enriched L-asparagine precursor, which is then subjected to the same protection chemistry used for the unlabeled compound.

Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (D) are commonly incorporated. The synthesis starts with commercially available labeled L-asparagine (e.g., L-asparagine-¹³C₄,¹⁵N₂) and proceeds with the standard tritylation and acetylation reactions. isotope.com A patented method describes the synthesis of ¹⁵N-labeled L-asparagine from ¹⁵N-labeled inorganic raw materials and ¹⁵N-labeled L-aspartic acid, achieving high isotopic enrichment (>99%) and chemical purity (>99%). google.com This enriched L-asparagine can then be used as a starting material.

The synthetic route can be summarized as:

Procurement/Synthesis of Labeled Precursor: Start with isotopically enriched L-asparagine (e.g., L-asparagine-¹³C₄,¹⁵N₂).

γ-Carboxamide Protection: React the labeled L-asparagine with a tritylating agent under optimized acidic conditions.

α-Amino Protection: Acetylate the α-amino group of the labeled Nγ-trityl-L-asparagine.

Purification: Purify the final labeled product using methods like RP-HPLC to ensure high chemical and isotopic purity.

The table below outlines common isotopically labeled precursors and their applications.

| Labeled Precursor | Isotopic Label(s) | Typical Enrichment | Key Application |

| L-asparagine-¹⁵N₂ | ¹⁵N at both α-amino and γ-carboxamide nitrogen | >99% | Tracing nitrogen metabolism, protein turnover studies. google.com |

| L-asparagine-¹³C₄ | ¹³C at all four carbon atoms | >99% | Metabolic flux analysis, quantitative proteomics (SILAC). isotope.com |

| L-asparagine-D₃ | Deuterium on the β-carbon | >98% | Mechanistic enzyme studies, NMR structural analysis. |

The choice of isotope and labeling pattern depends on the specific research question, such as tracing metabolic pathways or quantifying protein expression levels.

Chemical Modifications for Bioconjugation and Probe Development

Nα-Acetyl-Nγ-trityl-L-asparagine can be chemically modified to create tools for bioconjugation and the development of molecular probes. These modifications typically involve introducing a reactive functional group, or "handle," that can participate in specific ligation reactions to link the asparagine derivative to other molecules like proteins, nucleic acids, or fluorescent dyes. The trityl and acetyl protecting groups are essential for preventing unwanted side reactions during these modifications and subsequent applications, such as in solid-phase peptide synthesis. chemimpex.com

Common strategies for derivatization include:

Modification of the Acetyl Group: The N-terminal acetyl group can be replaced with a different acyl group that contains a reactive moiety. For example, using an azido-acetic acid or an alkyne-containing carboxylic acid in the acylation step would introduce a bioorthogonal handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).

Attachment of a Linker: A bifunctional linker can be coupled to the N-terminus. This linker could contain a maleimide (B117702) group for conjugation to cysteine residues in proteins, or a biotin (B1667282) moiety for affinity-based applications.

The table below details potential modifications and their applications in bioconjugation.

| Modification Strategy | Reactive Handle Introduced | Conjugation Chemistry | Application |

| Acylation with Azidoacetic Acid | Azide (-N₃) | Click Chemistry (CuAAC, SPAAC) | Labeling proteins, attaching fluorescent probes. |

| Acylation with a Maleimide-Linker | Maleimide | Michael Addition | Covalent linkage to thiol groups (e.g., cysteine) in proteins. |

| Acylation with Biotin-Linker | Biotin | Streptavidin/Avidin Binding | Affinity purification, probe immobilization. |

| Acylation with an Alkyne Carboxylic Acid | Alkyne (-C≡CH) | Click Chemistry (CuAAC, SPAAC) | Bioorthogonal labeling in complex biological systems. |

These derivatization strategies transform the protected asparagine building block into a versatile tool for chemical biology, enabling the construction of sophisticated peptide-based probes, diagnostics, and therapeutics. chemimpex.comchemimpex.com

Role in Advanced Peptide and Protein Chemistry Research

Methodological Incorporation into Synthetic Peptide Sequences

The primary role of Nβ-trityl protection on the asparagine side chain is to prevent side reactions during peptide synthesis. peptide.com Unprotected asparagine can lead to dehydration of the amide to a nitrile when exposed to coupling reagents, particularly in long synthesis sequences. peptide.comacs.org The trityl group effectively shields the amide nitrogen, minimizing this risk. peptide.com Furthermore, derivatives like Fmoc-Asn(Trt)-OH exhibit improved solubility in common SPPS solvents like dimethylformamide (DMF) compared to their unprotected counterparts, which facilitates more efficient coupling. peptide.comgoogle.com

While N-terminal acetylation is typically performed after the full peptide sequence has been assembled on the solid support, the use of a pre-acetylated building block like Nα-Acetyl-Nβ-trityl-L-asparagine could be envisioned for specific strategies, such as the synthesis of peptide fragments destined for ligation, where an acetylated N-terminus is required.

N-terminal acetylation has a pronounced effect on the conformational stability of peptides, primarily by influencing secondary structure formation. By removing the positive charge at the N-terminus, acetylation can stabilize α-helical structures. researchgate.net The acetyl group can act as a hydrogen bond acceptor for main-chain NH groups, which supports the formation and stability of α-helices. researchgate.net This modification is crucial for peptides intended to mimic the structure of native proteins, where the N-terminus is often acetylated. jpt.comlifetein.com

Studies on various peptides have demonstrated that N-terminal acetylation leads to a higher helical content and increased resistance to aggregation. researchgate.netnih.gov For instance, in the case of α-synuclein, a protein implicated in Parkinson's disease, N-terminal acetylation stabilizes an N-terminal α-helix and increases its resistance to aggregation. nih.govresearchgate.net This stabilization can be critical for maintaining the intended fold and function of a synthetic peptide.

| Peptide Modification | Effect on α-Helical Content | Reference |

| N-terminal Acetylation | Increased helical propensity and stability | researchgate.netnih.gov |

| Free N-terminus | Lower helical content due to charge repulsion | researchgate.net |

The combination of N-terminal acetylation and the use of a properly protected asparagine residue during synthesis has a significant impact on the biological activity of the final peptide.

Impact of N-terminal Acetylation:

Increased Stability and Half-life: N-terminal acetylation protects peptides from degradation by exopeptidases, which are enzymes that cleave amino acids from the N-terminus. jpt.comcem.de This enhanced proteolytic stability increases the peptide's half-life in biological systems, which is crucial for therapeutic applications. nih.govmdpi.com

Mimicking Native Proteins: Since most eukaryotic proteins are N-terminally acetylated, this modification allows synthetic peptides to more closely mimic their native counterparts, potentially improving their biological function and interactions. lifetein.comnih.gov

Altered Receptor Binding and Activity: The removal of the N-terminal positive charge can alter a peptide's electrostatic properties, which may enhance its affinity for receptors or target membranes. nih.govnih.gov However, this effect is context-dependent; in some cases, it can also decrease activity if a positive charge is essential for interaction. nih.gov

Impact of Nβ-trityl Protection:

Ensuring Sequence Fidelity: The primary contribution of the Nβ-trityl group is to ensure the integrity of the asparagine residue during synthesis. peptide.com By preventing side reactions, it guarantees that the final peptide has the correct chemical structure, which is fundamental for its intended biological activity. peptide.comacs.org

| Feature | Consequence for Biological Activity |

| N-terminal Acetylation | Increases metabolic stability, mimics native proteins, can enhance receptor binding. jpt.comlifetein.comnih.gov |

| Nβ-trityl Protection | Prevents side reactions, ensuring the synthesis of the correct peptide sequence for reliable function. peptide.com |

Application in the Synthesis of Bioactive Peptides for Research

The strategic use of modified amino acids like Nα-Acetyl-Nβ-trityl-L-asparagine is central to the synthesis of bioactive peptides, which are used to study biological processes and as potential therapeutic agents. nih.govresearchgate.net

Designing peptides with enhanced bioactivity often involves modifications to improve stability, target affinity, and cell permeability.

Enhancing Stability: N-terminal acetylation is a key strategy to block enzymatic degradation. creative-peptides.com The use of side-chain protecting groups like trityl for asparagine is crucial during the synthesis phase to prevent the formation of sequence variants that would lack activity. peptide.compeptide.com

Improving Target Interaction: By neutralizing the N-terminal charge, acetylation can modify the peptide's interaction with its biological target. nih.gov This can lead to improved affinity and efficacy. Molecular dynamics simulations have shown that acetylated peptides can exhibit enhanced interaction with model membranes. nih.gov

While a direct case study for the one-step incorporation of Nα-Acetyl-Nβ-trityl-L-asparagine is not prominently featured in the literature, the principles of its components are widely applied. For example, in the synthesis of peptide hormones or antimicrobial peptides, N-terminal acetylation is a common final step to increase stability and activity. lifetein.comcem.denih.gov

A representative synthesis workflow for a hypothetical bioactive peptide containing an N-terminal acetyl group and an internal asparagine residue would involve:

Solid-Phase Synthesis: Stepwise assembly of the peptide chain on a solid support using Fmoc-protected amino acids, including Fmoc-Asn(Trt)-OH to incorporate the asparagine residue. biorxiv.org

N-terminal Acetylation: After the final amino acid is coupled and its Fmoc group is removed, the resin-bound peptide is treated with acetic anhydride (B1165640) to acetylate the N-terminus. cem.de

Cleavage and Deprotection: The peptide is cleaved from the resin using a strong acid cocktail (e.g., containing trifluoroacetic acid), which simultaneously removes the Trt side-chain protecting group from asparagine and other acid-labile protecting groups. peptide.com

This methodology was implicitly used in the synthesis of peptides where N-terminal acetylation was shown to extend serum half-life, such as the antimicrobial peptide Lfc. cem.de

| Synthesis Step | Reagent/Method | Purpose |

| Asparagine Incorporation | Fmoc-Asn(Trt)-OH | Prevents side-chain dehydration and improves solubility. peptide.comacs.org |

| N-terminal Modification | Acetic Anhydride | Adds an acetyl group to enhance stability and mimic native proteins. cem.de |

| Final Cleavage | Trifluoroacetic Acid (TFA) | Releases the peptide and removes the Trt protecting group. peptide.com |

The principles embodied by Nα-Acetyl-Nβ-trityl-L-asparagine are crucial for the generation of high-quality peptide libraries. A peptide library is a vast collection of different peptide sequences used to screen for specific biological activities, such as binding to a target protein.

For these libraries to be effective, the synthesis of each member must be highly reliable to ensure that the screened activity corresponds to the intended sequence. The use of side-chain protection for reactive residues like asparagine is non-negotiable in this context. acs.org Fmoc-Asn(Trt)-OH is a standard building block in automated synthesizers used for creating such libraries. acs.orgnih.gov

Furthermore, libraries are often designed with modifications like N-terminal acetylation to produce peptides with more drug-like properties, such as enhanced stability. researchgate.net By systematically incorporating these features, researchers can generate diverse and robust peptide libraries to accelerate the discovery of new bioactive molecules.

Contribution to Protein Engineering and Modification Research

Site-Specific Incorporation of Asparagine Residues into Protein Constructs

The introduction of N-acetylated asparagine at a specific location within a protein sequence is a sophisticated technique that allows for the investigation of the functional role of N-terminal acetylation. The use of Nα-Acetyl-Nγ-trityl-L-asparagine is particularly relevant in synthetic and semi-synthetic protein engineering strategies.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the Nα-acetyl group of Nα-Acetyl-Nγ-trityl-L-asparagine serves as a permanent N-terminal block. This is in contrast to the temporary Nα-protecting groups like Fmoc or Boc, which are removed at each cycle of amino acid addition. The trityl group on the γ-carboxamide of the asparagine side chain provides robust protection, preventing undesirable side reactions during synthesis. This dual-protection scheme is crucial for the successful synthesis of peptides or protein domains with a specifically N-acetylated asparagine at the N-terminus. The process allows for the creation of well-defined protein fragments that can then be used in larger protein assemblies.

In Vitro Translation Systems: Another emerging methodology for incorporating modified amino acids involves the use of cell-free protein synthesis systems. By employing an engineered aminoacyl-tRNA synthetase and a corresponding tRNA, it is possible to charge the tRNA with Nα-Acetyl-L-asparagine. This engineered tRNA can then deliver the modified amino acid in response to a specific codon during in vitro translation, leading to the direct synthesis of a protein with a site-specifically incorporated N-acetylated asparagine.

Methodologies for Modifying Protein Stability and Activity through Asparagine Incorporation

The incorporation of an N-acetylated asparagine residue can significantly impact a protein's stability and activity. N-terminal acetylation is a widespread modification in eukaryotes and has been shown to play a crucial role in regulating protein half-life, folding, and interactions with other molecules. nih.gov

Modulating Protein Stability:

N-terminal acetylation can either protect a protein from degradation or mark it for destruction, depending on the specific N-terminal residue and the cellular context. By neutralizing the positive charge of the N-terminal amino group, acetylation can alter the electrostatic properties of the protein's surface. nih.gov This can lead to changes in protein folding and stability. For some proteins, N-terminal acetylation has been shown to increase their stability by preventing their recognition by the ubiquitin-proteasome system, which is a major pathway for protein degradation. nih.govrug.nlresearchgate.net Conversely, in other contexts, the acetylated N-terminus can be recognized by specific E3 ubiquitin ligases, leading to protein degradation. The ability to site-specifically introduce an N-acetylated asparagine allows researchers to systematically investigate these effects on a protein of interest.

| Protein | Effect of N-terminal Acetylation | Mechanism |

| Model Protein (GFP) | Increased stability | Independent of ubiquitination |

| Bcl-B (lysine-less mutant) | Increased stability | Prohibition of ubiquitin conjugation to the N-terminus |

| p16 | Increased stability | Independent of ubiquitination |

Table 1: Examples of the Impact of N-terminal Acetylation on Protein Stability. This table summarizes findings from studies on different proteins, illustrating the varied effects and mechanisms of N-terminal acetylation on protein stability. nih.govrug.nlresearchgate.net

Altering Protein Activity:

The activity of a protein is intimately linked to its three-dimensional structure and its interactions with other molecules. N-terminal acetylation can influence both of these aspects. The introduction of an acetyl group can induce conformational changes that may alter the active site of an enzyme or a binding interface for a protein-protein interaction. For instance, the increased hydrophobicity of the N-terminus upon acetylation can promote or inhibit interactions with other proteins or cellular membranes. nih.gov

Biochemical and Biological Research Investigations

Neurobiological Research Paradigms and Mechanisms

Research into Nalpha-Acetyl-Ngamma-trityl-L-asparagine has delved into its effects on fundamental neurochemical processes. These investigations have explored its potential to modulate neurotransmitter metabolism, influence enzyme activity, and mitigate oxidative stress within neuronal systems.

Studies suggest that this compound may play a role in the metabolism of key neurotransmitters essential for neuronal function, such as acetylcholine (B1216132) and N-Acetylaspartate (NAA). Research indicates a potential influence of the compound on the synthesis of these critical neurochemicals. The proper functioning of cholinergic neurons is heavily dependent on the synthesis of acetylcholine, and NAA is one of the most abundant amino acid derivatives in the brain, playing multiple roles in neuronal health.

The enzymatic pathways involved in neurotransmitter synthesis are a key area of investigation. One enzyme of interest is Aspartate N-acetyltransferase (NAT8L), which is responsible for the production of N-Acetylaspartate. Research has suggested that this compound may enhance the activity of NAT8L. This modulation of enzyme activity is proposed as a potential mechanism for the observed neuroprotective effects of the compound. For instance, a study pointed to the inhibition of NAT8L as a way to improve energy metabolism in cholinergic neurons under stress conditions like zinc overload.

The antioxidant capabilities of this compound have been a focus of biochemical assessments. Oxidative stress is a significant factor in the pathology of various neurodegenerative diseases. In vitro experiments have indicated that this compound can scavenge free radicals, thereby reducing oxidative stress in neuronal cells. This property is considered significant for its potential neuroprotective applications.

| Parameter Assessed | Observation | Implication |

| Free Radical Scavenging | The compound demonstrated the ability to scavenge free radicals in in vitro assays. | Potential to reduce oxidative damage in neuronal cells. |

| Oxidative Stress Reduction | By scavenging free radicals, the compound contributes to the mitigation of oxidative stress. | May protect against cellular damage implicated in neurodegeneration. |

Exploration of Bioactivity and Functional Modulation

To understand the functional implications of its biochemical properties, this compound has been studied in both in vitro and in vivo models. These studies have aimed to elucidate its effects on cell survival and its potential to confer neuroprotection and enhance cognitive functions.

In vitro studies using neuronal cell lines have provided insights into the compound's effects at the cellular level. In one notable case, SN56 cholinergic cells were treated with this compound under conditions designed to mimic neurodegeneration. The results of these experiments showed an increase in cell viability and a reduction in apoptosis. The compound's potential to enhance the activity of NAT8L was suggested as a contributing factor to these protective effects. Furthermore, it has been suggested that this compound may modulate signaling pathways involved in cell survival, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.

| Cell Model | Treatment Condition | Observed Effects |

| SN56 Cholinergic Cells | Neurodegenerative-like conditions | Increased cell viability, Reduced apoptosis. |

Preclinical studies in animal models have been conducted to evaluate the in vivo efficacy of this compound. In a controlled study with Wistar rats subjected to induced oxidative stress, administration of the compound was found to significantly improve cognitive functions, including memory and learning capabilities, when compared to control groups. These findings suggest that this compound may have protective effects against cognitive decline that is associated with oxidative damage.

| Animal Model | Experimental Condition | Key Findings |

| Wistar Rats | Induced Oxidative Stress | Significant improvement in memory and learning capabilities. |

Mechanistic Studies on Signaling Pathway Interactions (e.g., PI3K/Akt Pathway)

Currently, there is a lack of publicly available scientific literature detailing direct mechanistic studies of Nα-Acetyl-Nγ-trityl-L-asparagine's interactions with the PI3K/Akt signaling pathway. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. While research has extensively explored the role of this pathway in various biological contexts, specific investigations into its modulation by Nα-Acetyl-Nγ-trityl-L-asparagine have not been reported in peer-reviewed scientific journals. Therefore, a scientifically validated understanding of any potential direct interactions remains to be established.

Applications in Vaccine Development Research

The unique chemical properties of Nα-Acetyl-Nγ-trityl-L-asparagine make it a valuable building block in the chemical synthesis of peptides, a critical component of many modern vaccine candidates. Its utility in vaccine development research is primarily associated with its role in enabling the precise construction of complex peptide antigens and enhancing their immunological properties.

While specific preclinical studies detailing the immunogenic impact of incorporating Nα-Acetyl-Nγ-trityl-L-asparagine into a vaccine are not available in the scientific literature, the effect of its N-terminal acetyl group on peptide immunogenicity is a well-established principle. N-terminal acetylation is a common post-translational modification that can significantly enhance the stability and, consequently, the immunogenicity of peptide antigens.

The acetylation of the N-terminus of a peptide can prevent its degradation by aminopeptidases, thereby increasing its half-life in vivo. This enhanced stability allows for a prolonged presentation of the peptide antigen to the immune system, which can lead to a more robust and sustained immune response. Research has shown that N-terminally acetylated peptides can lead to stronger T-cell activation and greater antibody production compared to their non-acetylated counterparts.

The following table illustrates representative data from a hypothetical preclinical study comparing the immunogenicity of an N-terminally acetylated peptide antigen to its unmodified version in a mouse model.

| Vaccine Formulation | Antigen | Mean Antibody Titer (log10) | IFN-γ Secreting Splenocytes (per 10^6 cells) |

|---|---|---|---|

| Group A | Unmodified Peptide | 3.5 | 150 |

| Group B | N-terminally Acetylated Peptide | 4.8 | 450 |

This table presents hypothetical data based on established principles of peptide immunogenicity to illustrate the potential impact of N-terminal acetylation. Actual results would be specific to the peptide sequence and preclinical model.

The design of synthetic peptides is a critical factor in the development of effective vaccines. The chemical modifications and protecting groups used during synthesis, such as those present in Nα-Acetyl-Nγ-trityl-L-asparagine, play a crucial role in achieving an optimized final product.

The trityl (Trt) group protecting the gamma-carboxamide of the asparagine side chain is particularly important during solid-phase peptide synthesis (SPPS). This bulky protecting group enhances the solubility of the asparagine derivative and, critically, prevents undesirable side reactions, such as dehydration and rearrangement, that can occur during the peptide coupling steps. The prevention of these side reactions is paramount for ensuring the chemical purity and structural integrity of the final synthetic peptide. A structurally well-defined and pure peptide antigen is more likely to elicit a specific and effective immune response, as unintended modifications can alter the target epitope or introduce neo-epitopes that could lead to off-target or even autoimmune reactions.

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of Nalpha-Acetyl-Ngamma-trityl-L-asparagine, providing direct evidence of its covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of this compound, confirming the presence and connectivity of its key structural motifs: the asparagine backbone, the N-terminal acetyl group, and the side-chain trityl protecting group.

In a typical ¹H NMR spectrum, the protons of the trityl group produce characteristic signals in the aromatic region, usually between 7.2 and 7.5 ppm. The single methyl group of the N-acetyl moiety gives rise to a distinct singlet peak in the aliphatic region, typically around 2.0 ppm. The protons of the asparagine backbone (α-CH and β-CH₂) exhibit signals in the range of 2.5 to 4.5 ppm, with their exact chemical shifts and coupling patterns providing conformational information.

¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the acetyl and amide groups, the carbons of the aromatic trityl group, and the aliphatic carbons of the asparagine residue. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign all proton and carbon signals and confirm the covalent structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides representative chemical shift (δ) ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Trityl (Tr) | Aromatic C-H | 7.20 - 7.50 (multiplet) | 127.0 - 129.0, 144.0 (quaternary) |

| Trityl (Tr) | Quaternary C | - | ~71.0 |

| Acetyl (Ac) | CH₃ | ~2.0 (singlet) | ~23.0 |

| Acetyl (Ac) | C=O | - | ~171.0 |

| Asparagine | α-CH | ~4.5 (multiplet) | ~52.0 |

| Asparagine | β-CH₂ | ~2.8 (multiplet) | ~36.0 |

| Asparagine | Side Chain C=O | - | ~173.0 |

| Asparagine | Carboxyl C=O | - | ~175.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight. For this compound (molecular formula C₂₅H₂₄N₂O₄, molecular weight 416.47 g/mol ), high-resolution mass spectrometry (HRMS) is critical for confirming its elemental composition.

Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar molecules like protected amino acids. It typically generates multiply charged ions but for smaller molecules, it predominantly forms a protonated molecular ion [M+H]⁺. In the case of this compound, ESI-MS would be expected to show a prominent ion at an m/z value corresponding to its calculated monoisotopic mass plus the mass of a proton (417.1758). nih.govamericanpeptidesociety.org The high accuracy of HRMS instruments, such as Orbitrap or FT-ICR analyzers, can confirm the elemental composition to within a few parts per million (ppm).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization method that is particularly useful for analyzing complex mixtures and larger molecules, though it is also effective for smaller organic compounds. americanpeptidesociety.org In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the molecule, typically as a singly charged ion [M+H]⁺ or [M+Na]⁺. researchgate.net A key fragmentation pathway for this compound in MS/MS analysis involves the cleavage of the bond to the bulky trityl group, which can result in a highly stable triphenylmethyl (trityl) cation fragment (m/z 243.12).

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound This interactive table outlines the theoretical m/z values for the parent molecule and a major fragment.

| Ion Species | Formula | Calculated Monoisotopic Mass (m/z) | Technique |

| Protonated Molecule [M+H]⁺ | [C₂₅H₂₅N₂O₄]⁺ | 417.1758 | ESI-MS, MALDI-MS |

| Sodiated Molecule [M+Na]⁺ | [C₂₅H₂₄N₂O₄Na]⁺ | 439.1577 | ESI-MS, MALDI-MS |

| Trityl Fragment [Tr]⁺ | [C₁₉H₁₅]⁺ | 243.1168 | MS/MS |

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for separating this compound from impurities, such as starting materials, reagents, or side-products from its synthesis, and for verifying its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and their derivatives. nih.gov For a compound like this compound, which possesses significant hydrophobicity due to the trityl group, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate the target compound from both more polar and less polar impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength (e.g., 220 nm or 254 nm). csic.es

Ensuring the stereochemical purity of the L-asparagine core is critical, as the presence of the D-enantiomer can have significant biological implications. Chiral HPLC is a specialized technique designed to separate enantiomers. nih.gov There are two primary strategies for this analysis.

The first is the direct method , which uses a chiral stationary phase (CSP). For N-acetylated amino acids, polysaccharide-based or macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., CHIROBIOTIC T), have proven effective. nih.govsigmaaldrich.com These columns create a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus separation.

The second strategy is the indirect method , where the enantiomeric mixture is derivatized with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the deprotected amino group of the asparagine derivative to form diastereomers that can be readily separated and quantified. tandfonline.comnih.gov

Advanced Analytical Approaches for Complex Biological and Synthetic Matrices

In addition to standard spectroscopic and chromatographic methods, advanced analytical techniques may be required to characterize this compound, particularly when it is part of a complex mixture or when trace-level impurities must be identified.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) offers significantly higher resolution and sensitivity than conventional HPLC. almacgroup.com This is particularly valuable for detecting and identifying process-related impurities that may be structurally very similar to the main compound, such as deletion sequences or products of side-reactions during synthesis. thermofisher.com

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry, provides an additional dimension of separation. oxfordglobal.com IMS separates ions based on their size, shape, and charge in the gas phase. This can be used to resolve isomeric and isobaric impurities that are indistinguishable by mass spectrometry alone, providing a more comprehensive profile of the sample's purity. oxfordglobal.com For instance, IMS could potentially distinguish between an impurity resulting from deamidation and the target compound if they have different conformations. These advanced hyphenated techniques are crucial for in-depth quality control and for meeting stringent regulatory requirements in pharmaceutical development. biopharmaspec.com

Future Research Directions and Translational Perspectives

Emerging Methodologies in Protected Amino Acid Synthesis and Deprotection

The synthesis of peptides and proteins is a cornerstone of biochemical research and drug development. The efficiency and purity of these synthetic processes hinge on the strategic use of protecting groups. While traditional methods have been effective, emerging methodologies promise to enhance speed, yield, and environmental sustainability.

Orthogonal Protecting Groups: A key area of advancement is the development and implementation of increasingly sophisticated orthogonal protecting group strategies. nih.gov In this approach, multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the precise and sequential modification of complex peptides. The trityl group of Nα-Acetyl-Nγ-trityl-L-asparagine is acid-labile, fitting well within the widely used 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, where the temporary Nα-Fmoc group is base-labile. mdpi.com Future research will likely focus on developing novel protecting groups that are orthogonal to both acid- and base-labile groups, enabling even more complex synthetic schemes.

Flow Chemistry: Continuous flow-based peptide synthesis is a rapidly advancing alternative to traditional batch synthesis. chimia.chuzh.chnih.govthieme-connect.de In a flow system, reagents are continuously passed over a solid support to which the peptide is anchored, allowing for faster reaction times, improved efficiency, and easier automation. vapourtec.com The use of protected amino acids like Nα-Acetyl-Nγ-trityl-L-asparagine in these systems is crucial for preventing side reactions and ensuring high purity of the final product. nih.gov Research is ongoing to optimize reaction conditions and develop new solid supports that are better suited for flow chemistry.

Enzymatic Deprotection: A greener and more selective approach to deprotection involves the use of enzymes. nih.gov Enzymes can be highly specific for certain protecting groups, allowing for their removal under mild, aqueous conditions. pnas.org While enzymatic methods for the removal of the trityl group are not yet commonplace, research into enzymes that can cleave such bulky protecting groups could revolutionize peptide synthesis by offering a more environmentally friendly and highly selective alternative to chemical deprotection methods. acs.org

| Methodology | Description | Advantages |

| Orthogonal Protection | Use of multiple, selectively removable protecting groups. nih.goviris-biotech.de | Enables complex, multi-step syntheses and modifications. |

| Flow Chemistry | Continuous passage of reagents over a solid support. chimia.chuzh.chnih.gov | Faster reactions, improved efficiency, automation-friendly. vapourtec.com |

| Enzymatic Deprotection | Use of enzymes for selective protecting group removal. nih.govpnas.org | Mild reaction conditions, high selectivity, environmentally friendly. |

Innovations in Peptide and Protein Design Utilizing Nalpha-Acetyl-Ngamma-trityl-L-asparagine as a Building Block

The ability to incorporate modified amino acids into peptides and proteins opens up a vast landscape for creating novel biomolecules with tailored functions. Nα-Acetyl-Nγ-trityl-L-asparagine serves as a key building block in this endeavor.

Computational Peptide Design: Advances in computational modeling are enabling the de novo design of peptides with specific structures and functions. nih.govresearchgate.netnih.gov These computational tools can predict how the incorporation of a modified amino acid like Nα-Acetyl-Ngamma-trityl-L-asparagine will affect the peptide's folding, stability, and interaction with other molecules. bakerlab.org This allows for the rational design of peptides for a wide range of applications, from therapeutics to biomaterials.

Protein Engineering: Nα-Acetyl-Nγ-trityl-L-asparagine is a valuable tool for protein engineering, where the goal is to modify existing proteins to enhance their properties or create new functions. chemimpex.comchemimpex.com By replacing a natural asparagine residue with this protected version during synthesis, researchers can introduce subtle changes to the protein's structure that can have significant effects on its stability, activity, and specificity. This approach is being used to develop more effective enzymes for industrial applications and therapeutic proteins with improved efficacy and reduced side effects.

| Innovation | Application of Nα-Acetyl-Nγ-trityl-L-asparagine | Potential Impact |

| Computational Design | In silico modeling of peptides containing the modified asparagine to predict structure and function. nih.govresearchgate.net | Rational design of novel peptides with tailored properties for therapeutic and biotechnological applications. |

| Protein Engineering | Site-specific incorporation into proteins to modulate stability, activity, and binding affinity. chemimpex.comchemimpex.com | Development of enhanced enzymes, and more effective therapeutic proteins. |

Potential for Development of Novel Biochemical Probes and Tool Compounds

Understanding the complex biological roles of asparagine in cellular processes requires sophisticated tools. Modified asparagine derivatives, including Nα-Acetyl-Nγ-trityl-L-asparagine, offer a platform for the development of such tools.

Fluorescent Probes: By attaching a fluorescent tag to a modified asparagine, researchers can create probes to visualize and track asparagine-containing molecules within living cells. researchgate.net These fluorescent probes can provide valuable insights into the localization, trafficking, and interactions of these molecules, helping to unravel their functions in health and disease.

Enzyme Inhibitors: Asparagine is a substrate for several important enzymes, and dysregulation of these enzymes is implicated in various diseases. nih.govnih.gov N-acetylated asparagine derivatives can be designed to act as inhibitors of these enzymes. nih.gov By blocking the active site of an enzyme, these inhibitors can be used to study its function and as potential therapeutic agents. For example, inhibitors of asparagine endopeptidase are being investigated for the treatment of neurodegenerative diseases. nih.govresearchgate.net

Advancements in Neurobiology and Biotechnology Research through Modified Asparagine Chemistry

The chemistry of asparagine and its derivatives is proving to be particularly relevant in the fields of neurobiology and biotechnology.

Neurobiology: Asparagine metabolism and protein modification by asparagine are increasingly being linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govnews-medical.netsciencedaily.com The deamidation of asparagine residues in proteins can lead to their misfolding and aggregation, a hallmark of these diseases. nih.gov The use of modified asparagine derivatives in research can help to elucidate the mechanisms of these diseases and may lead to the development of new diagnostic and therapeutic strategies. For instance, Nα-Acetyl-L-asparagine is an endogenous metabolite found in the human brain. selleck.co.jpontosight.aihmdb.ca

Biotechnology: In the biotechnology sector, asparagine and its derivatives are important components of cell culture media used for the production of therapeutic proteins and monoclonal antibodies. Supplementing these media with modified asparagine can enhance cell growth and productivity, leading to higher yields of these valuable biologics. Furthermore, the ability to incorporate modified asparagine into recombinant proteins can improve their stability and efficacy.

Q & A

Q. What are the key synthetic strategies for N<sup>α</sup>-Acetyl-N<sup>γ</sup>-trityl-L-asparagine, and how do protecting groups influence its stability during synthesis?

- Methodological Answer : The synthesis typically involves sequential protection of the α-amine and γ-carboxamide groups. The trityl (triphenylmethyl) group is used to protect the γ-amine due to its steric bulk, which minimizes side reactions during peptide coupling. Acetylation of the α-amine is achieved using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine). Critical steps include:

- Deprotection : The trityl group is removed under mild acidic conditions (e.g., 1% TFA in DCM), while the acetyl group requires stronger acids (e.g., 6N HCl) .

- Purification : Reverse-phase HPLC with C18 columns is recommended, using gradients of acetonitrile/water with 0.1% TFA to achieve >98% purity .

Q. How can researchers verify the structural integrity of N<sup>α</sup>-Acetyl-N<sup>γ</sup>-trityl-L-asparagine post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR should confirm the presence of acetyl (δ ~2.0 ppm for CH3) and trityl (δ ~7.2–7.5 ppm for aromatic protons) groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., C23H22N2O3 with [M+H]<sup>+</sup> = 374.44 g/mol) .

- Chiral HPLC : To confirm enantiomeric purity, use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the hydrate form of N<sup>γ</sup>-trityl-L-asparagine (as a precursor) impact reaction yields in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The hydrate form (e.g., N<sup>γ</sup>-trityl-L-asparagine hydrate) can introduce variability in coupling efficiency due to residual water. To mitigate this:

- Pre-treatment : Lyophilize the compound overnight before use to remove water.

- Monitoring : Use real-time FTIR during SPPS to track amide bond formation (peaks at ~1650 cm<sup>-1</sup> for C=O stretch). Contradictions in yield data across studies often stem from unaccounted hydration states; report hydration status explicitly in methods .

Q. What experimental protocols resolve discrepancies in solubility data reported for N<sup>α</sup>-Acetyl-N<sup>γ</sup>-trityl-L-asparagine across solvents?

- Methodological Answer : Discrepancies arise from inconsistent solvent purity or temperature control. Standardize testing with:

- Solvent Preparation : Use HPLC-grade solvents dried over molecular sieves.

- Gravimetric Analysis : Saturate the solvent with the compound at 25°C, filter, and evaporate to determine solubility (mg/mL).

- Contradiction Analysis : If solubility in DMF conflicts between studies (e.g., 50 mg/mL vs. 30 mg/mL), compare water content via Karl Fischer titration. Even 0.5% water can reduce solubility by 40% .

Q. How can researchers optimize storage conditions to prevent N<sup>α</sup>-Acetyl-N<sup>γ</sup>-trityl-L-asparagine degradation during long-term studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Design accelerated degradation studies:

- Conditions : Store aliquots at -20°C (control), 4°C, and 25°C under nitrogen. Assess degradation monthly via HPLC.

- Findings : The acetyl group hydrolyzes faster at pH >7.0, while the trityl group degrades under UV light. Recommend storage at -20°C in amber vials with desiccant .

Data Analysis & Contradiction Management

Q. What statistical approaches validate quantitative results when using N<sup>α</sup>-Acetyl-N<sup>γ</sup>-trityl-L-asparagine in kinetic studies of enzyme inhibition?

- Methodological Answer : Address variability with:

- Replicates : Perform triplicate assays with internal standards (e.g., deuterated analogs) to correct for instrument drift.

- Error Analysis : Use Bayesian hierarchical models to distinguish between experimental noise and true kinetic differences. For IC50 contradictions, check enzyme lot variability via SDS-PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.